Cas no 2228680-05-3 (3-(4-ethoxy-2-methylphenoxy)pyrrolidine)

3-(4-Ethoxy-2-methylphenoxy)pyrrolidine is a pyrrolidine-based organic compound featuring a substituted phenoxy moiety. Its structure, incorporating both an ethoxy and a methyl group on the aromatic ring, confers distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry. The pyrrolidine ring enhances conformational flexibility, while the ethoxy group can influence solubility and reactivity. This compound is particularly useful in pharmaceutical and agrochemical research, where its scaffold may serve as a building block for bioactive molecules. Its well-defined chemical properties and stability under standard conditions facilitate its application in diverse synthetic pathways, including nucleophilic substitutions and catalytic transformations.
3-(4-ethoxy-2-methylphenoxy)pyrrolidine structure
2228680-05-3 structure
Product Name:3-(4-ethoxy-2-methylphenoxy)pyrrolidine
CAS No:2228680-05-3
MF:C13H19NO2
MW:221.29546380043
CID:6139036
PubChem ID:165866668
Update Time:2025-06-11

3-(4-ethoxy-2-methylphenoxy)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-ethoxy-2-methylphenoxy)pyrrolidine
    • EN300-1742677
    • 2228680-05-3
    • Inchi: 1S/C13H19NO2/c1-3-15-11-4-5-13(10(2)8-11)16-12-6-7-14-9-12/h4-5,8,12,14H,3,6-7,9H2,1-2H3
    • InChI Key: SCBQFYJTHLNALR-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1C)OCC)C1CNCC1

Computed Properties

  • Exact Mass: 221.141578849g/mol
  • Monoisotopic Mass: 221.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 30.5Ų

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Additional information on 3-(4-ethoxy-2-methylphenoxy)pyrrolidine

Professional Introduction to Compound with CAS No. 2228680-05-3 and Product Name: 3-(4-ethoxy-2-methylphenoxy)pyrrolidine

3-(4-ethoxy-2-methylphenoxy)pyrrolidine, identified by its Chemical Abstracts Service (CAS) number 2228680-05-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural diversity. The presence of both aromatic and nitrogen-containing rings in its molecular structure imparts unique chemical properties, making it a valuable candidate for further investigation in medicinal chemistry.

The pyrrolidine moiety, a five-membered saturated heterocycle containing nitrogen, is known for its versatility in drug design. It is a common structural motif found in numerous bioactive molecules, including antibiotics, antivirals, and cardiovascular drugs. The incorporation of this ring system into 3-(4-ethoxy-2-methylphenoxy)pyrrolidine enhances its potential for interactions with biological targets, particularly enzymes and receptors. The 4-ethoxy-2-methylphenyl group, on the other hand, introduces additional layers of complexity, influencing both the electronic and steric properties of the molecule.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and affinity of such compounds with high precision. Studies suggest that the ethoxy substituent may play a crucial role in modulating the compound's solubility and metabolic stability, while the methyl group could contribute to optimal spatial orientation within biological targets. These insights are derived from high-throughput virtual screening (HTVS) campaigns, which have become indispensable tools in modern drug discovery pipelines.

The synthesis of 3-(4-ethoxy-2-methylphenoxy)pyrrolidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies often employ catalytic processes to minimize byproduct formation, aligning with green chemistry principles. The use of transition metal catalysts has been particularly effective in facilitating C-C bond formations between the pyrrolidine and phenolic precursors, streamlining the synthetic route.

In terms of biological activity, preliminary studies on derivatives of 3-(4-ethoxy-2-methylphenoxy)pyrrolidine have shown promise in various pharmacological assays. For instance, modifications to the pyrrolidine ring have led to compounds with enhanced inhibitory effects on certain enzymes implicated in inflammatory pathways. The 4-ethoxy-2-methylphenyl moiety appears to contribute to selectivity by interacting with specific residues in the enzyme active site. These findings underscore the importance of structural tailoring in optimizing pharmacological profiles.

The pharmacokinetic properties of 3-(4-ethoxy-2-methylphenoxy)pyrrolidine are also under investigation. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) are critical considerations in drug development. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to assess metabolic stability, revealing insights into potential degradation pathways. These data are essential for designing robust clinical trials and predicting systemic exposure.

Emerging research indicates that analogs of this compound may exhibit novel mechanisms of action beyond traditional pharmacological targets. For example, recent studies have explored their potential as modulators of ion channels or as scaffolds for developing next-generation neuromodulators. The combination of computational predictions with experimental validation has accelerated the discovery process significantly.

The regulatory landscape for novel compounds like 3-(4-ethoxy-2-methylphenoxy)pyrrolidine is stringent but well-defined. Compliance with Good Manufacturing Practices (GMP) ensures that synthetic routes are reproducible and scalable for clinical development. Collaborative efforts between academic institutions and pharmaceutical companies have facilitated rapid translation from bench to market through shared resources and expertise.

Future directions in the study of this compound include exploring its role in complex disease models using organ-on-a-chip technologies. These high-throughput platforms allow researchers to assess drug efficacy and safety across multiple organ systems simultaneously, providing a more holistic understanding of therapeutic potential.

In conclusion,3-(4-ethoxy-2-methylphenoxy)pyrrolidine (CAS No. 2228680-05-3) represents a compelling example of how structural diversity can be leveraged to discover novel bioactive molecules. Its unique combination of chemical features positions it as a promising candidate for further development in pharmaceutical research. Continued investigation into its synthesis, pharmacology, and pharmacokinetics will likely yield valuable insights applicable across multiple therapeutic areas.

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